

"CAS number and molecular structure of Sodium Picosulfate"

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Compound of Interest

Compound Name: Sodium Picosulfate (Standard)

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Sodium Picosulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction


Sodium Picosulfate is a stimulant laxative utilized in the management of constipation and for bowel cleansing prior to medical procedures such as colonoscopies.^[1] It is a prodrug that is activated by the intestinal microbiota, leading to a localized effect on the colon. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, pharmacokinetics, and clinical efficacy of Sodium Picosulfate, with a focus on quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

Sodium Picosulfate is the sodium salt of picosulfuric acid. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	10040-45-6	[2][3][4]
Molecular Formula	C ₁₈ H ₁₃ NNa ₂ O ₈ S ₂	[2][3]
Molecular Weight	481.41 g/mol	[3]
IUPAC Name	disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate	[5][6]
Synonyms	Sodium picosulphate, Picosulfate sodium, Laxoberon, Guttalax	[2][3][5]
Appearance	White to off-white crystalline powder	

Molecular Structure:

 Molecular Structure of Sodium Picosulfate

Mechanism of Action

Sodium Picosulfate exerts its pharmacological effect through its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1] The parent compound is not absorbed in the upper gastrointestinal tract and reaches the colon unchanged. There, it is hydrolyzed by bacterial sulfatases produced by the gut microbiota into the active form, BHPM.[7][8]

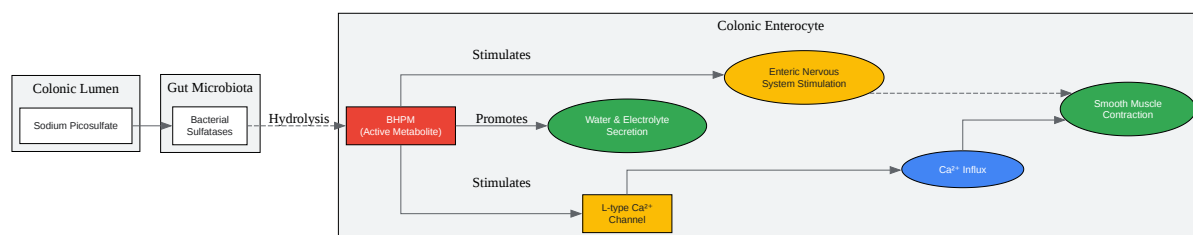
BHPM acts locally on the colonic mucosa with a dual effect:

- **Stimulation of Peristalsis:** BHPM directly stimulates the nerve endings in the colonic wall, leading to an increase in the frequency and force of peristaltic contractions. This prokinetic effect reduces colonic transit time.[9][10]
- **Inhibition of Water Absorption and Promotion of Secretion:** The active metabolite inhibits the absorption of water and electrolytes from the colon and increases their secretion into the intestinal lumen.[8][10][11] This results in an increased volume of intestinal contents, which further stimulates bowel movements.

The laxative effect of Sodium Picosulfate is typically observed within 6 to 12 hours of administration.[7]

Signaling Pathway

The prokinetic effect of BHPM on colonic smooth muscle involves the influx of calcium ions through L-type calcium channels. This influx of calcium is a critical step in initiating muscle contraction. The process is also modulated by local neuronal reflexes within the enteric nervous system.



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Caption: Proposed signaling pathway for the action of Sodium Picosulfate's active metabolite, BHPM.

Pharmacokinetics

The pharmacokinetic parameters of Sodium Picosulfate and its active metabolite BHPM have been characterized in healthy volunteers.

Parameter	Value	Reference
Sodium Picosulfate Cmax	2.3 ng/mL	[8]
Sodium Picosulfate Tmax	2 hours	[8]
BHPM Terminal Half-life	7.4 hours	[10]
Volume of Distribution (BHPM)	181 L (single dose), 289 L (steady state)	[12]
Excretion	Primarily in feces; 13.8-17.0% of a dose is eliminated in the urine as BHPM	[12]

Clinical Efficacy

The efficacy of Sodium Picosulfate has been evaluated in several randomized, double-blind, placebo-controlled clinical trials for the treatment of chronic constipation.

Study in Chronic Constipation (4-week treatment)

Parameter	Sodium Picosulfate Group	Placebo Group	p-value	Reference
Number of Patients	245	122	-	[3]
Mean Age (years)	53.6	53.1	-	[3]
Mean number of CSBMs/week at baseline	0.9 ± 0.1	1.1 ± 0.1	-	[3]
Mean number of CSBMs/week at end of treatment	3.4 ± 0.2	1.7 ± 0.1	<0.0001	[3]
Patients with ≥1 increase in CSBMs/week	65.5%	32.3%	<0.0001	[3]
Patients with ≥3 CSBMs/week	51.1%	18.0%	<0.0001	[3]
CSBMs: Complete Spontaneous Bowel Movements				

Pooled Data from Two Randomized Controlled Trials in Chronic Constipation

Parameter	Sodium Picosulfate/Bisacodyl Group	Placebo Group	Reference
Number of Patients	245	122	[9]
Improvement in PAC-QoL Overall Score (≥ 1 point)	47.0%	14.5%	[3]
Improvement in PAC-QoL Satisfaction Score (≥ 1 point)	64.3%	26.1%	[3]
Improvement in PAC-QoL Physical Discomfort Score (≥ 1 point)	54.5%	21.7%	[3]
PAC-QoL: Patient Assessment of Constipation Quality of Life			

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Sodium Picosulfate Assay

This method is suitable for the quantitative analysis of Sodium Picosulfate in pharmaceutical preparations.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Hypersil C18, 250 mm x 4.6 mm, 5.0 μ m particle size.[5]
- Mobile Phase: A mixture of Ammonium acetate buffer and Acetonitrile in a 28:72 ratio.[5]
- Flow Rate: 1.0 mL/min.[5]

- Column Temperature: 40°C.[5]
- Sample Temperature: 15°C.[5]
- Detection Wavelength: 210 nm.[5]
- Injection Volume: 10 µL.[5]
- Run Time: 10 minutes.[5]
- Diluent: A mixture of Ethanol and Water.[5]
- Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, and specificity.[5]

Ussing Chamber Experiments for Intestinal Secretion

This protocol is designed to measure ion transport across the intestinal epithelium in response to stimuli.

- Tissue Preparation: Human colonic tissue samples are placed in ice-cold, oxygenated Krebs solution. The mucosa and submucosa are dissected and mounted in Ussing chamber holders.[4]
- Equilibration: The tissue is equilibrated in the Ussing chamber for 60 minutes.[4]
- Viability Test: Tissue viability is confirmed by measuring the response to electrical field stimulation.[4]
- Drug Application: Pharmacological agents, such as BHPM, are added to the serosal or mucosal side of the tissue 30 minutes prior to measurement.[4]
- Measurement: Short-circuit current (Isc), which reflects net ion transport, is measured using a voltage clamp apparatus. Changes in Isc in response to the applied agent indicate an effect on secretion.

Isometric Force Transducer for Intestinal Muscle Contraction

This method is used to measure the contractile force of intestinal muscle strips.

- **Tissue Preparation:** Ring-shaped specimens of intestinal muscle are prepared and mounted in an organ bath. The bottom of the specimen is fixed, and the top is connected to an isometric force transducer.[13]
- **Equilibration:** The tissue is allowed to equilibrate in the organ bath under a resting tension (e.g., 1 g) for 30 minutes.[13]
- **Stimulation:** Muscle contraction is induced by applying a stimulating agent (e.g., acetylcholine or BHPM) to the organ bath.[13]
- **Measurement:** The isometric force transducer measures the force of contraction in grams or millinewtons. Data is recorded and analyzed to determine the maximum contraction force and the time course of the response.[13]

Conclusion

Sodium Picosulfate is a well-characterized and effective stimulant laxative. Its mechanism of action, initiated by the metabolic activity of the gut microbiota, is localized to the colon, which contributes to its favorable safety profile. Clinical data robustly support its efficacy in improving bowel function and quality of life in patients with chronic constipation. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of Sodium Picosulfate and its active metabolite.

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